N-(1-cyclohexyl-5-methylpyrazol-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide
Description
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[45]decane-9-carboxamide is a complex organic compound featuring a unique spirocyclic structure
Properties
IUPAC Name |
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-15-12-17(21-23(15)16-6-3-2-4-7-16)20-18(24)22-10-5-8-19(13-22)9-11-27(25,26)14-19/h12,16H,2-11,13-14H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZCYXLCYJGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC(=O)N3CCCC4(C3)CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclohexyl-5-methylpyrazol-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a domino reaction involving highly regioselective carbon-carbon coupling and spiro scaffold steps . The reaction conditions often require the presence of palladium catalysts, such as Pd(OAc)₂, and phosphine ligands like PPh₃, under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification processes such as recrystallization and chromatography are crucial to obtain the
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